2-Bromo-5-(3-bromo-2-methylpropyl)thiophene
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Overview
Description
2-Bromo-5-(3-bromo-2-methylpropyl)thiophene is a brominated thiophene derivative Thiophene is a five-membered aromatic ring containing one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-(3-bromo-2-methylpropyl)thiophene typically involves the bromination of thiophene derivatives. One common method is the metalation-alkylation reaction, where 2-bromothiophene undergoes metalation followed by alkylation with various electrophiles to form 5-alkylated 2-bromo products .
Industrial Production Methods: Industrial production of brominated thiophenes often employs catalytic systems such as nickel or palladium-based protocols. These methods include Kumada catalyst-transfer polycondensation, deprotonative cross-coupling polycondensation, and Suzuki–Miyaura couplings .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-(3-bromo-2-methylpropyl)thiophene can undergo various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Coupling Reactions: It can undergo coupling reactions with different aryl or alkyl groups using palladium or nickel catalysts.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Coupling Reactions: Reagents such as palladium acetate, triphenylphosphine, and bases like potassium carbonate are used.
Major Products:
Substitution Reactions: Products include thiophene derivatives with various substituents replacing the bromine atoms.
Coupling Reactions: Products include more complex thiophene-based structures with extended conjugation.
Scientific Research Applications
2-Bromo-5-(3-bromo-2-methylpropyl)thiophene has several applications in scientific research:
Organic Electronics: It is used in the synthesis of conjugated polymers for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Pharmaceuticals: Brominated thiophenes are explored for their potential as anticancer, anti-inflammatory, and antimicrobial agents.
Materials Science: It is used in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(3-bromo-2-methylpropyl)thiophene in various applications involves its ability to participate in electron transfer processes due to the presence of bromine atoms. These atoms can stabilize charge distributions and facilitate interactions with molecular targets, such as enzymes or receptors in biological systems .
Comparison with Similar Compounds
2-Bromothiophene: A simpler brominated thiophene with one bromine atom.
5-Bromo-2-thiophenecarboxaldehyde: Another brominated thiophene with different functional groups.
Uniqueness: 2-Bromo-5-(3-bromo-2-methylpropyl)thiophene is unique due to its dual bromination and the presence of a methylpropyl group, which enhances its reactivity and potential for forming complex structures .
Properties
Molecular Formula |
C8H10Br2S |
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Molecular Weight |
298.04 g/mol |
IUPAC Name |
2-bromo-5-(3-bromo-2-methylpropyl)thiophene |
InChI |
InChI=1S/C8H10Br2S/c1-6(5-9)4-7-2-3-8(10)11-7/h2-3,6H,4-5H2,1H3 |
InChI Key |
DLQPQGYRFBYYHP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=C(S1)Br)CBr |
Origin of Product |
United States |
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